

# Tersolisib's Selectivity for PI3K Alpha H1047R Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ , is a hallmark of numerous cancers. The H1047R mutation, a hotspot mutation in the kinase domain of p110 $\alpha$ , is one of the most common oncogenic drivers in solid tumors, including breast, gynecologic, and head and neck cancers.[1][2] **Tersolisib** (formerly STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor that demonstrates significant selectivity for mutant forms of PI3K $\alpha$ , particularly the H1047R variant.[3][4][5] This technical guide provides an in-depth overview of **Tersolisib**'s selectivity profile, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.

## **Mechanism of Action and Selectivity Profile**

**Tersolisib** is a mutant-selective, allosteric inhibitor of PI3K $\alpha$ . Unlike orthosteric inhibitors that compete with ATP at the active site, **Tersolisib** binds to a novel allosteric pocket, leading to a conformational change that selectively inhibits the activity of mutant PI3K $\alpha$ . This allosteric mechanism is the basis for its remarkable selectivity for the H1047R mutant over the wild-type (WT) enzyme. The H1047R mutation is believed to alter the conformational landscape of PI3K $\alpha$ , increasing the accessibility of this cryptic allosteric pocket.



The selectivity of **Tersolisib** for the H1047R mutant is a key attribute, as it allows for potent inhibition of the oncogenic driver while sparing the wild-type PI3K $\alpha$ , which plays a crucial role in normal physiological processes such as glucose metabolism. Inhibition of wild-type PI3K $\alpha$  is associated with significant toxicities, including hyperglycemia and rash, which have limited the therapeutic window of non-selective PI3K inhibitors. By selectively targeting the mutant protein, **Tersolisib** has the potential for a wider therapeutic index and improved safety profile.

### **Quantitative Selectivity Data**

The following table summarizes the in vitro potency and selectivity of **Tersolisib** against various PI3K $\alpha$  isoforms.

| Target               | IC50 (nM) | Fold Selectivity (vs. WT) |
|----------------------|-----------|---------------------------|
| ΡΙ3Κα Η1047R         | 9.4       | 14                        |
| PI3Kα Wild-Type (WT) | 131       | 1                         |
| ΡΙ3Κα Ε545Κ          | 71        | 1.8                       |
| ΡΙ3Κα Ε542Κ          | 113       | 1.2                       |

Data compiled from multiple sources.

## **Experimental Protocols**

The characterization of **Tersolisib**'s selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

### Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of purified PI3K $\alpha$  by measuring the amount of ADP produced.

- Objective: To determine the IC50 of Tersolisib against wild-type and mutant PI3Kα enzymes.
- Materials:



- Recombinant human PI3Kα (p110α/p85α) wild-type and H1047R, E545K, E542K mutants.
- ADP-Glo™ Kinase Assay Kit (Promega).
- PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA.
- Lipid Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
- o ATP.
- Tersolisib.
- 384-well plates.
- Protocol:
  - Prepare serial dilutions of Tersolisib in DMSO.
  - In a 384-well plate, add 0.5 μL of Tersolisib dilution or vehicle (DMSO).
  - Prepare a mixture of PI3K enzyme and lipid substrate in PI3K Reaction Buffer.
  - Add 4 μL of the enzyme/lipid mixture to each well.
  - $\circ$  Initiate the kinase reaction by adding 0.5  $\mu$ L of ATP solution (final concentration typically near the Km for ATP).
  - Incubate the plate at room temperature for 60 minutes.
  - Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
  - Measure luminescence using a plate reader.



Calculate IC50 values by plotting the percentage of inhibition against the logarithm of
 Tersolisib concentration and fitting the data to a sigmoidal dose-response curve.

# Cellular Phospho-AKT (pAKT) Assay (AlphaLISA® SureFire® Ultra™)

This immunoassay measures the phosphorylation of AKT at Serine 473, a key downstream effector of PI3K signaling, in a cellular context.

- Objective: To assess the ability of **Tersolisib** to inhibit PI3Kα signaling in cells expressing wild-type or mutant PI3Kα.
- · Cell Lines:
  - T47D (human breast cancer cell line, heterozygous for PIK3CA H1047R).
  - SKBR3 (human breast cancer cell line, PIK3CA wild-type).
- Materials:
  - AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) kit.
  - T47D and SKBR3 cells.
  - Cell culture medium and supplements.
  - Tersolisib.
  - 96-well and 384-well plates.
- Protocol:
  - Seed T47D and SKBR3 cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with a serial dilution of Tersolisib for 1-2 hours.
  - Lyse the cells using the provided lysis buffer for 10 minutes with shaking.



- Transfer 10 μL of the cell lysate to a 384-well OptiPlate™.
- Add 5 μL of the Acceptor bead mix and incubate for 1 hour at room temperature.
- Add 5 μL of the Donor bead mix and incubate for 1 hour at room temperature in the dark.
- Read the plate on an AlphaLISA-compatible plate reader.
- Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.

### **Cell Viability Assay (CellTiter-Glo®)**

This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.

- Objective: To evaluate the effect of **Tersolisib** on the proliferation and survival of cancer cell lines with different PIK3CA mutation statuses.
- Cell Lines: T47D and SKBR3.
- Materials:
  - CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
  - T47D and SKBR3 cells.
  - Cell culture medium and supplements.
  - Tersolisib.
  - Opaque-walled 96-well plates.
- Protocol:
  - Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  - Treat the cells with a serial dilution of Tersolisib for 72 hours.



- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values.

# Visualizations Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Oncogenic PIK3CA corrupts growth factor signaling specificity PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tersolisib's Selectivity for PI3K Alpha H1047R Mutation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862097#tersolisib-s-selectivity-for-pi3k-alpha-h1047x-mutation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com